4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of the difluoromethyl group significantly influences its reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one typically involves the introduction of the difluoromethyl group into the indanone structure. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents. For instance, the reaction of 2,3-dihydro-1H-inden-1-one with a difluoromethylating reagent under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe choice of catalyst, reaction temperature, and solvent can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
- 4-(monofluoromethyl)-2,3-dihydro-1H-inden-1-one
- 4-(chloromethyl)-2,3-dihydro-1H-inden-1-one
Uniqueness
4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it valuable in various applications .
Properties
Molecular Formula |
C10H8F2O |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8F2O/c11-10(12)8-3-1-2-7-6(8)4-5-9(7)13/h1-3,10H,4-5H2 |
InChI Key |
JPVPAOJKOCMNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)C(F)F |
Origin of Product |
United States |
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